molecular formula C10H9N7O2S3 B12635191 C10H9N7O2S3

C10H9N7O2S3

Cat. No.: B12635191
M. Wt: 355.4 g/mol
InChI Key: LLPVUIZTFXENAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the molecular formula C10H9N7O2S3 is a complex organic molecule that contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C10H9N7O2S3 involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation reactions. This typically requires the use of aldehydes or ketones as starting materials, along with amines and thiols.

    Introduction of Functional Groups: The next step involves the introduction of functional groups such as nitro, amino, or sulfonyl groups. This is achieved through nitration, amination, or sulfonation reactions, respectively.

    Cyclization: The final step involves cyclization to form the desired ring structure. This step often requires the use of strong acids or bases as catalysts and may involve heating under reflux conditions.

Industrial Production Methods

Industrial production of This compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, and often includes:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, reducing reaction times and improving efficiency.

    Purification: The crude product

Properties

Molecular Formula

C10H9N7O2S3

Molecular Weight

355.4 g/mol

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(6-methyl-7-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetamide

InChI

InChI=1S/C10H9N7O2S3/c1-4-7(19)13-9-17(16-4)5(2-20-9)12-6(18)3-21-10-15-14-8(11)22-10/h2H,3H2,1H3,(H2,11,14)(H,12,18)

InChI Key

LLPVUIZTFXENAP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CSC2=NC1=O)NC(=O)CSC3=NN=C(S3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.